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molecular formula C10H14ClNO2 B1632310 Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride CAS No. 99075-25-9

Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride

Cat. No. B1632310
M. Wt: 215.67 g/mol
InChI Key: XRUYKKFDXVIMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06114390

Procedure details

A solution of 8.8 g (0.05 Mol) of methyl 4-cyanobenzene acetate in 200 ml of methanol was hydrogenated, after the addition of 50 ml of 1 N aqueous hydrochloric acid and 3 g of palladium on activated charcoal (10%), at ambient temperature under a hydrogen pressure of 3 bar until the uptake of hydrogen had ended. The solution freed from catalyst was evaporated down, the residue was combined with two batches of 50 ml of toluene and evaporated down again. 10.7 g (99% of theory) of a crude crystalline material was obtained which was used without further purification in the next step.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([O:12][CH3:13])=[O:11])=[CH:5][CH:4]=1)#[N:2].[ClH:14].[H][H]>CO.[Pd]>[ClH:14].[CH3:13][O:12][C:10]([CH2:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:1][NH2:2])=[CH:4][CH:5]=1)=[O:11] |f:5.6|

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)CC(=O)OC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
was evaporated down
CUSTOM
Type
CUSTOM
Details
evaporated down again
CUSTOM
Type
CUSTOM
Details
10.7 g (99% of theory) of a crude crystalline material was obtained which
CUSTOM
Type
CUSTOM
Details
was used without further purification in the next step

Outcomes

Product
Name
Type
Smiles
Cl.COC(=O)CC1=CC=C(C=C1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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